Home > Products > Screening Compounds P78801 > 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline - 2548997-49-3

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Catalog Number: EVT-6592626
CAS Number: 2548997-49-3
Molecular Formula: C17H22N6
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

    Compound Description: TZB-30878 is a novel compound recognized for its dual action as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. [, , ] It demonstrates significant potential as a therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS) by normalizing stress-induced defecation in animal models. [, ] This efficacy is attributed to its dual-action mechanism involving both 5-HT1A and 5-HT3 receptors. [, ]

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

    Compound Description: UCPH-101 stands out as the first subtype-selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). [, ] This selectivity is crucial due to the role of EAATs, specifically EAAT1, in regulating synaptic glutamate concentrations in the central nervous system. [] The potency of UCPH-101 is significantly influenced by the methoxyphenyl substituent, with alterations to this group or the core scaffold leading to a loss of inhibitory activity. []

N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine and Analogues

    Compound Description: This series, particularly compound (-)-21a, exhibits high affinity and full agonist activity at both D2 and D3 receptors. [, ] These characteristics make it a potential therapeutic agent for Parkinson's disease (PD). [, ] A key finding from the structure-activity relationship studies was the identification of a partial agonist molecule, (-)-34, suggesting the possibility of fine-tuning the pharmacological profile within this series for optimized therapeutic outcomes. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

    Compound Description: This compound displays high affinity for the αvβ6 integrin and demonstrates properties suitable for inhaled administration. [] This, combined with its high solubility and favorable pharmacokinetic profile, makes it a potential therapeutic candidate for idiopathic pulmonary fibrosis. [] The discovery of this compound underscores the importance of targeting specific integrins for therapeutic intervention in various disease states.

4-(7,7-Dimethyl-4-[4-{N-aroyl/benzyl}1-piperazinyl]-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their antiviral activity against avian paramyxovirus (APMV-1), commonly known as the Newcastle disease virus. [] This research highlights the potential of exploring diverse chemical scaffolds for discovering new antiviral agents.

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

    Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that progressed to phase 3 clinical trials for treating type 2 diabetes. [, ] Its mechanism of action involves stimulating insulin secretion and enhancing glucose tolerance. [, ] The identification of its metabolites provided insights into its biotransformation pathways, particularly the role of CYP2D6 and CYP3A4 enzymes. [, ]

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

    Compound Description: FPMINT demonstrates selective inhibition of equilibrative nucleoside transporter 2 (ENT2) over ENT1. [] Structure-activity relationship studies revealed that the naphthalene moiety is crucial for activity, and halogen substitution on the fluorophenyl group is essential for inhibiting both ENT1 and ENT2. [] The identification of FPMINT as an irreversible and non-competitive inhibitor opens up possibilities for developing novel therapeutic agents targeting ENTs. []

cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306)

    Compound Description: A-987306 is a potent histamine H4 antagonist, effectively blocking pain responses in a rat model of inflammatory pain. [] Its high potency and efficacy in blocking H4 receptor activation make it a potential therapeutic candidate for inflammatory diseases. []

Overview

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound belongs to a class of tetrahydroquinazoline derivatives, which are of interest due to their diverse biological activities, including potential therapeutic effects against various diseases.

Source

The compound can be synthesized from commercially available starting materials through multi-step synthetic routes. Various research studies and patents have documented its synthesis and applications, indicating its relevance in both academic and industrial settings.

Classification

This compound can be classified as a heterocyclic organic compound, specifically a tetrahydroquinazoline derivative. It contains multiple functional groups, including a piperazine ring and a pyrimidine moiety, which contribute to its chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves several key steps:

  1. Formation of the Piperazine Intermediate: The synthesis often starts with the preparation of the piperazine ring, which can be achieved through the reaction of 4-methylpyrimidine with appropriate reagents.
  2. Cyclization: The piperazine intermediate is then cyclized with suitable precursors to form the tetrahydroquinazoline structure. This step may involve the use of catalysts such as palladium on carbon and solvents like dichloromethane to facilitate the reaction.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.

Technical Details

The reaction conditions are critical for optimizing yield and purity. For instance, continuous flow reactors may be utilized in industrial settings to maintain consistent conditions and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can be represented by its molecular formula C16H19N5C_{16}H_{19}N_5 and has a molecular weight of approximately 285.35 g/mol.

Data

  • IUPAC Name: 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
  • InChI Key: BKMCWEBCNYZTSY-UHFFFAOYSA-N
  • Canonical SMILES: C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Oxidation: Using agents such as potassium permanganate can yield oxidized derivatives.
  2. Reduction: Reduction reactions with sodium borohydride may produce amine derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur at the pyrimidine moiety.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Sodium borohydride
  • Nucleophiles: Ammonia or amines can participate in substitution reactions.
Mechanism of Action

The mechanism of action for 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific biological targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and potentially leading to therapeutic effects in various conditions.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of tetrahydroquinazolines:

  • Appearance: Generally exists as a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Relevant Data or Analyses

Additional analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.

Applications

Scientific Uses

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer activities.
  3. Medicine: Ongoing research explores its therapeutic potential for neurological disorders.
  4. Industry: Utilized in developing new materials and as an intermediate in pharmaceutical synthesis.

Properties

CAS Number

2548997-49-3

Product Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

IUPAC Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C17H22N6/c1-13-6-7-18-17(21-13)23-10-8-22(9-11-23)16-14-4-2-3-5-15(14)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3

InChI Key

CDOHHSHUPRRJKZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.